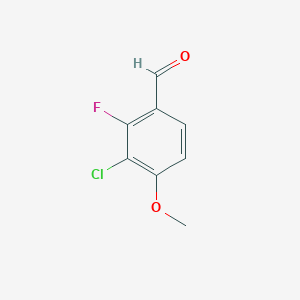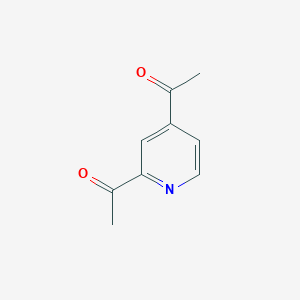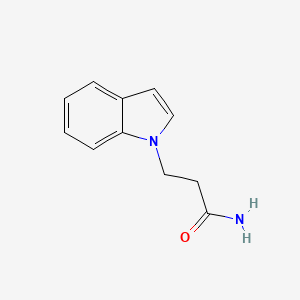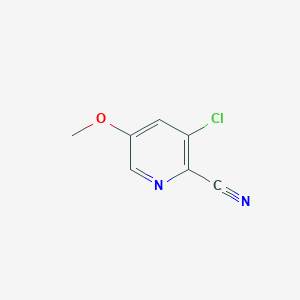
3-Chloro-5-methoxypicolinonitrile
概要
説明
3-Chloro-5-methoxypicolinonitrile is a chemical compound used in the manufacture of various products . It is often used in laboratory settings and in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one study describes a novel, efficient, and one-pot method for synthesizing chlorantraniliprole, a compound related to this compound . Another study discusses the application of a new type of 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles as a chiral stationary phase for multi-mode HPLC .Chemical Reactions Analysis
This compound has been used in the synthesis of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS). This CSP has been applied in HPLC under normal-phase, reversed-phase, and polar organic mobile phase conditions .科学的研究の応用
Chemosensing Applications
- Research on derivatives of chloro and methoxy substituted compounds, like 5-Chloro-8-methoxyquinoline, has shown potential in chemosensing, particularly for detecting metal ions such as Cd^2+ in environmental samples. This suggests that compounds with chloro and methoxy groups might be useful in developing new sensors for environmental monitoring (Prodi et al., 2001).
Organic Synthesis and Catalysis
- Research into the reactivity and transformations of chloro-methoxy substituted aromatic compounds, such as the reduction of nitroarenes and azaaromatic compounds using formic acid with ruthenium catalysts, underscores their utility in organic synthesis. This work highlights the role of such compounds in chemoselective hydrogenation reactions, leading to high yields of reduced products or selectively protected alcohols (Watanabe et al., 1984).
Drug Synthesis
- In pharmaceutical research, chloro and methoxy groups are often incorporated into intermediate compounds for the synthesis of therapeutic agents. For example, derivatives have been utilized in the synthesis of Gefitinib, an anticancer drug, indicating the importance of such substituents in drug development processes (Jin et al., 2005).
Corrosion Inhibition
- Schiff base compounds with chloro and methoxy substituents have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies suggest the potential of chloro-methoxy compounds in materials science, particularly in protecting metals against corrosion, which has significant industrial applications (Khan et al., 2017).
Anticancer Research
- Compounds with chloro and methoxy substituents have been evaluated for their anticancer properties, such as inducing apoptosis in cancer cell lines. This indicates a potential research pathway for 3-Chloro-5-methoxypicolinonitrile in exploring antitumor activities and understanding the molecular mechanisms of apoptosis (Zahedifard et al., 2015).
Safety and Hazards
将来の方向性
The future directions of 3-Chloro-5-methoxypicolinonitrile research could involve its use in the synthesis of new types of chiral stationary phases, as demonstrated in a study that used it to create a new type of β-cyclodextrin-bonded chiral stationary phase . Another potential direction could be the exploration of its use in the synthesis of other chemical compounds .
特性
IUPAC Name |
3-chloro-5-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMWYRODDSNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

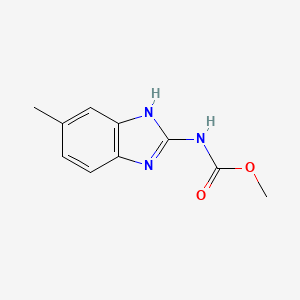
![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)

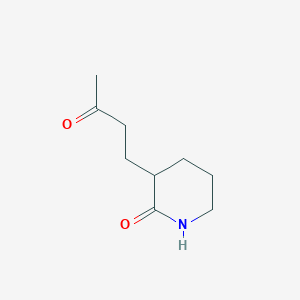
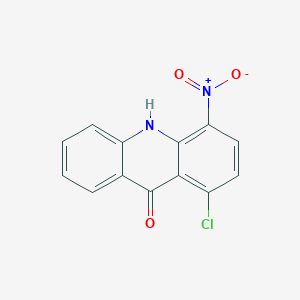
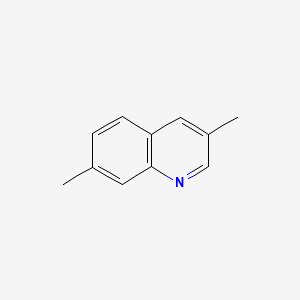
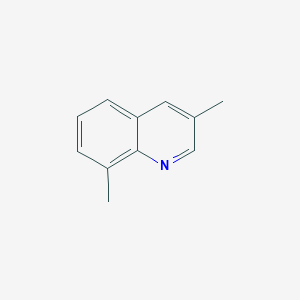
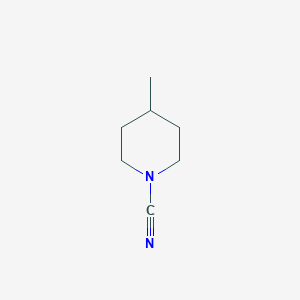

![2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3349184.png)

